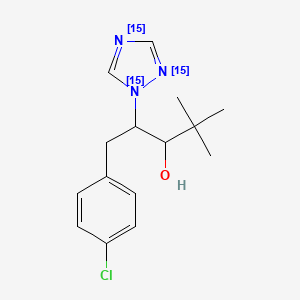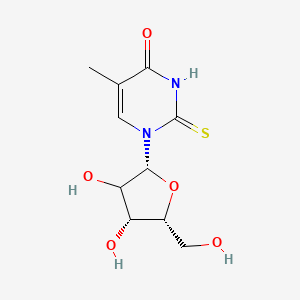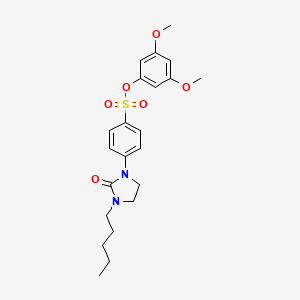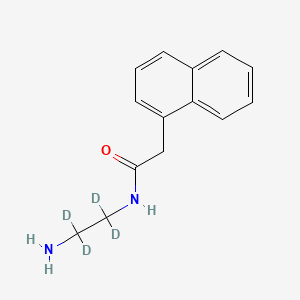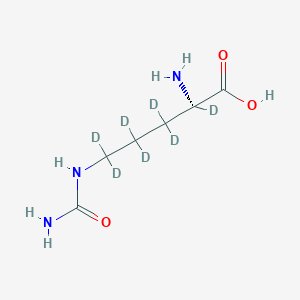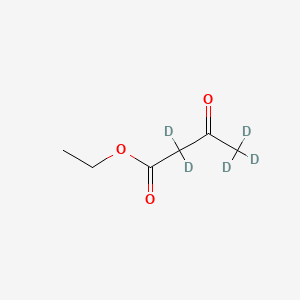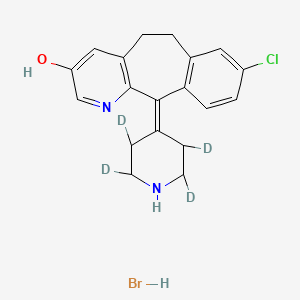
3-Hydroxy desloratadine-d4 (hydrobromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy desloratadine-d4 (hydrobromide) is a deuterium-labeled derivative of 3-Hydroxy desloratadine hydrobromide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and quantification during drug development processes .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy desloratadine-d4 (hydrobromide) involves the deuteration of 3-Hydroxy desloratadine hydrobromide. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various chemical reactions, often involving deuterated reagents. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
3-Hydroxy desloratadine-d4 (hydrobromide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy desloratadine-d4 (hydrobromide) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling allows for precise tracking of the compound in biological systems.
Drug Metabolism: Researchers use this compound to investigate the metabolic pathways and identify metabolites of drugs.
Quantitative Analysis: The compound serves as an internal standard in mass spectrometry for the quantification of drug concentrations in biological samples.
Biological Studies: It is used in various in vitro and in vivo studies to understand the biological effects and mechanisms of action of drugs
Wirkmechanismus
The mechanism of action of 3-Hydroxy desloratadine-d4 (hydrobromide) is similar to that of desloratadine, its parent compound. Desloratadine is a second-generation tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors. By blocking these receptors, desloratadine prevents the action of histamine, a substance in the body that causes allergic symptoms. The deuterium labeling does not significantly alter the pharmacological activity of the compound but enhances its stability and allows for more accurate pharmacokinetic studies .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy desloratadine-d4 (hydrobromide) can be compared with other deuterium-labeled compounds, such as:
3-Hydroxy desloratadine-d6: Another deuterium-labeled derivative with six deuterium atoms.
3-Hydroxy desloratadine: The non-deuterated form of the compound.
Desloratadine: The parent compound without the hydroxy group.
The uniqueness of 3-Hydroxy desloratadine-d4 (hydrobromide) lies in its specific deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by offering more precise tracking and quantification .
Eigenschaften
Molekularformel |
C19H20BrClN2O |
|---|---|
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
13-chloro-2-(2,3,5,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol;hydrobromide |
InChI |
InChI=1S/C19H19ClN2O.BrH/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12;/h3-4,9-11,21,23H,1-2,5-8H2;1H/i5D,6D,7D,8D; |
InChI-Schlüssel |
CQCINLJKUSUCBI-VBMPRCAQSA-N |
Isomerische SMILES |
[2H]C1C(NC(C(C1=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)[2H])[2H])[2H].Br |
Kanonische SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
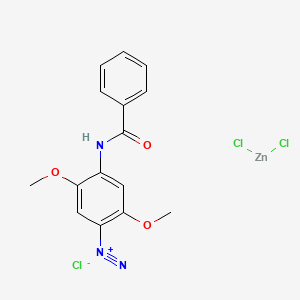
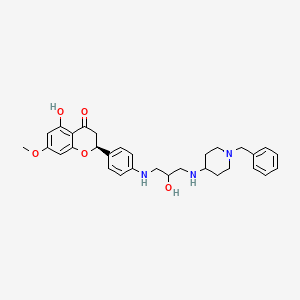
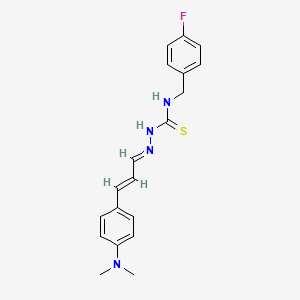
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
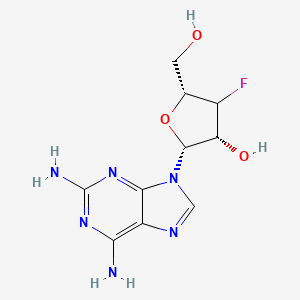
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
